molecular formula C24H23N5OS B2995019 N-(1,3-benzothiazol-2-yl)-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carboxamide CAS No. 1203271-72-0

N-(1,3-benzothiazol-2-yl)-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carboxamide

Cat. No.: B2995019
CAS No.: 1203271-72-0
M. Wt: 429.54
InChI Key: IBKWPHAEKXTTFH-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carboxamide: is a complex organic compound that features a benzothiazole ring, a pyridazine ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzothiazol-2-yl)-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzenethiol with a carbonyl-containing substance to form the benzothiazole ring . The pyridazine ring can be synthesized through the reaction of hydrazine hydrate with a dicarbonyl compound . The final step involves coupling the benzothiazole and pyridazine intermediates with a piperidine derivative under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(1,3-benzothiazol-2-yl)-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole and pyridazine rings.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine: In medicinal chemistry, N-(1,3-benzothiazol-2-yl)-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carboxamide is investigated for its potential therapeutic effects. It may act as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, N-(1,3-benzothiazol-2-yl)-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carboxamide is unique due to its multi-ring structure, which imparts distinct chemical and biological properties. While bis(2-ethylhexyl) terephthalate is primarily used as a plasticizer, cetylpyridinium chloride and domiphen bromide are known for their antimicrobial properties. In contrast, this compound has broader applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5OS/c1-16-6-2-3-7-18(16)19-10-11-22(28-27-19)29-14-12-17(13-15-29)23(30)26-24-25-20-8-4-5-9-21(20)31-24/h2-11,17H,12-15H2,1H3,(H,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBKWPHAEKXTTFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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